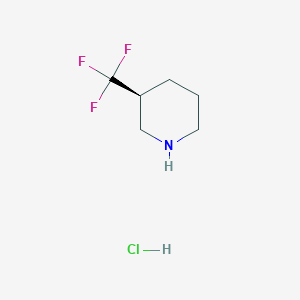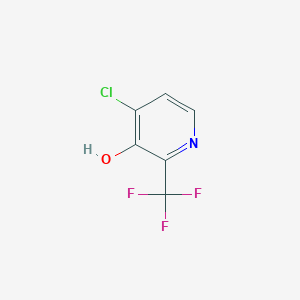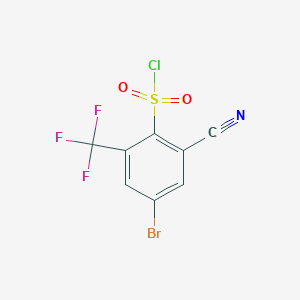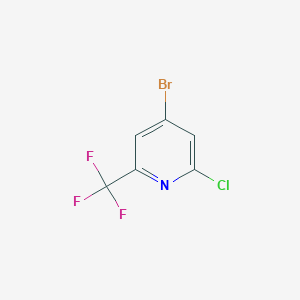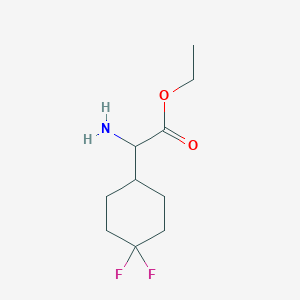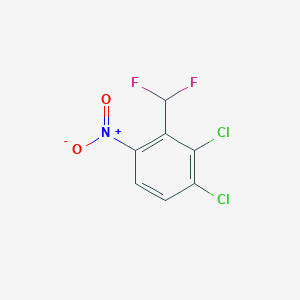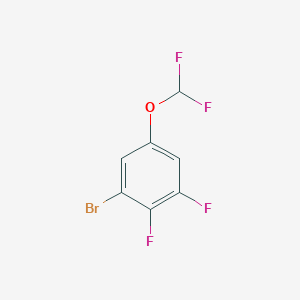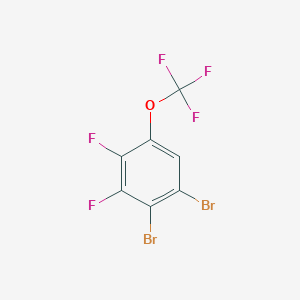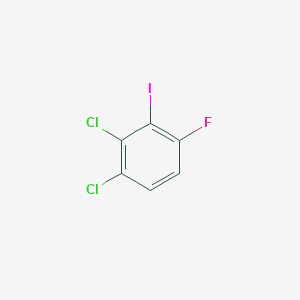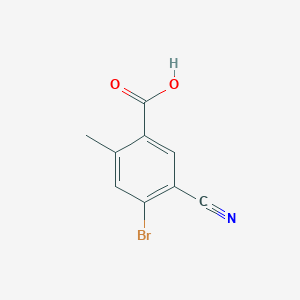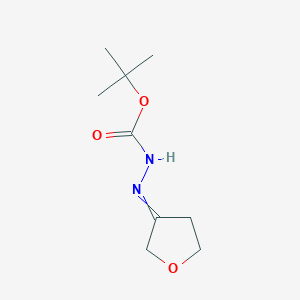
tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate
Overview
Description
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: is an organic compound known for its unique chemical structure, which combines a tert-butyl group with a dihydrofuran ring and a hydrazinecarboxylate moiety. This combination allows for interesting reactivity and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. Starting with the appropriate precursors, such as tert-butyl hydrazinecarboxylate and dihydrofuran derivatives, the synthesis generally involves:
Step 1: Protection of functional groups to ensure selective reactivity.
Step 2: Formation of intermediate compounds through condensation or coupling reactions.
Step 3: Deprotection and purification of the final product.
Industrial Production Methods
Industrial-scale production would typically involve optimizing these steps to achieve higher yields and purity. This may include:
Catalysts and reagents: to enhance reaction efficiency.
Temperature and pressure conditions: to optimize reaction kinetics.
Advanced purification techniques: like chromatography or crystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives, which may be useful in creating more complex molecules.
Reduction: The hydrazine moiety allows for reduction reactions, producing reduced forms that may alter its reactivity.
Substitution: Functional groups on the compound can be substituted with other groups to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane or ethanol may be used.
Major Products Formed
Depending on the reaction, major products include:
Oxidized derivatives.
Reduced forms.
Various substituted analogs, each with unique chemical properties.
Scientific Research Applications
Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate: finds use in multiple fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Exploration as a potential drug candidate, particularly due to its unique structural features.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The compound's effects are primarily due to its interaction with various molecular targets, such as:
Enzymes: Binding to active sites, potentially inhibiting or modifying their activity.
Pathways: Influencing biochemical pathways by acting as a substrate or inhibitor.
Cellular processes: Modulating cellular functions by interacting with cellular components.
Comparison with Similar Compounds
Compared to similar compounds, tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate stands out due to:
Unique structural features: Combining tert-butyl and dihydrofuran functionalities.
Distinct reactivity: Offering a different set of reaction pathways and products.
List of Similar Compounds
Tert-butyl hydrazinecarboxylate: Lacks the dihydrofuran moiety.
Dihydrofuran derivatives: Do not possess the hydrazinecarboxylate group.
Other hydrazinecarboxylates: With different substituents, showing varied reactivity and applications.
Hope you find this article insightful and that it sparks your curiosity! Feel free to ask any further questions or dive into more details.
Properties
IUPAC Name |
tert-butyl N-(oxolan-3-ylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJVMJLMPXMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
